

Tris(2,5-dimethylphenyl)phosphine physical and chemical properties

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Compound of Interest

Compound Name: *Tris(2,5-dimethylphenyl)phosphine*

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An In-Depth Technical Guide to **Tris(2,5-dimethylphenyl)phosphine**: Properties, Synthesis, and Applications

Introduction

Tris(2,5-dimethylphenyl)phosphine, also known as tri(2,5-xylyl)phosphine, is a tertiary phosphine that belongs to the class of bulky electron-rich phosphine ligands. Its unique structural and electronic characteristics, imparted by the methyl groups on the phenyl rings, make it a valuable tool in coordination chemistry and homogeneous catalysis. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and key applications for researchers and professionals in chemistry and drug development.

The defining feature of this ligand is the strategic placement of methyl groups at the ortho (position 2) and meta (position 5) positions of the phenyl rings. This substitution pattern creates significant steric bulk around the central phosphorus atom, influencing the coordination geometry and stability of its metal complexes. Simultaneously, the electron-donating nature of the methyl groups enhances the electron density on the phosphorus atom, increasing its basicity and nucleophilicity compared to less substituted triarylphosphines like triphenylphosphine.

Molecular Structure and Core Properties

The structure of **Tris(2,5-dimethylphenyl)phosphine** features a central phosphorus atom bonded to three 2,5-dimethylphenyl (xylyl) groups. This arrangement results in a distinct steric and electronic profile that governs its reactivity and utility as a ligand.

Caption: 2D molecular structure of **Tris(2,5-dimethylphenyl)phosphine**.

Physical and Chemical Properties

The key identifying and physical properties of **Tris(2,5-dimethylphenyl)phosphine** are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
IUPAC Name	tris(2,5-dimethylphenyl)phosphane	[1]
Synonyms	Tri(2,5-xylyl)phosphine, Phosphine, tris(2,5-dimethylphenyl)-	[1]
CAS Number	115034-38-3	[1]
Molecular Formula	C ₂₄ H ₂₇ P	[1]
Molecular Weight	346.4 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	161-167 °C (for the 3,5-isomer, typical for related isomers)	[2] [3]
Solubility	Soluble in many organic solvents like THF, diethyl ether, and toluene. Insoluble in water.	[4]
Stability	Air-sensitive; requires handling and storage under an inert atmosphere.	[2]

Chemical Reactivity and Ligand Profile

The chemical behavior of **Tris(2,5-dimethylphenyl)phosphine** is dictated by the interplay of its steric and electronic properties.

Steric Properties

The ortho-methyl groups on each of the three phenyl rings create significant steric hindrance around the phosphorus center. This steric bulk is a critical design feature that provides several advantages in catalysis:

- **Stabilization of Metal Centers:** The bulky ligand can stabilize low-coordinate, reactive metal species by preventing ligand dissociation or undesirable side reactions.
- **Control of Reactivity and Selectivity:** The steric environment can influence the binding of substrates to the metal center, thereby controlling the regioselectivity and stereoselectivity of a catalytic reaction.

While a precise Tolman cone angle for the 2,5-isomer is not readily available in the literature, it is expected to be large, comparable to or greater than that of related bulky phosphines like tris(*o*-tolyl)phosphine.

Electronic Properties

The six methyl groups are electron-donating, which increases the electron density at the phosphorus atom. This has two primary consequences:

- **Enhanced σ -Donation:** The phosphine acts as a strong σ -donor ligand, which can promote key catalytic steps such as oxidative addition by stabilizing the resulting higher oxidation state of the metal.[2]
- **Increased Nucleophilicity:** The electron-rich phosphorus lone pair makes the compound a potent nucleophile, enabling its use in phosphine-catalyzed reactions.[5]

Key Reactions

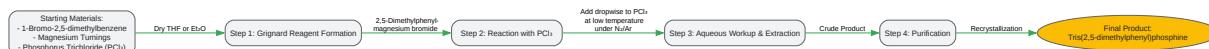
- **Oxidation:** Like other tertiary phosphines, **Tris(2,5-dimethylphenyl)phosphine** is susceptible to oxidation.[2] It readily reacts with oxygen or other oxidizing agents to form the

corresponding phosphine oxide, **Tris(2,5-dimethylphenyl)phosphine** oxide. This reactivity necessitates handling the compound under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[2] The oxidation can be monitored by ^{31}P NMR spectroscopy, where a characteristic downfield shift is observed upon formation of the P=O bond.[6]

- Coordination to Transition Metals: The primary application of this phosphine is as a ligand for transition metals. It forms stable complexes with a wide range of metals, including palladium, rhodium, copper, and gold.[2][3][7] The formation of these complexes can be observed via techniques like $^{31}\text{P}\{^1\text{H}\}$ NMR spectroscopy, which shows a significant coordination shift in the phosphorus signal upon binding to a metal center.[2]

Synthesis Protocol: Grignard-Based Approach

The most common and direct method for synthesizing triarylphosphines is through the reaction of a Grignard reagent with phosphorus trichloride (PCl_3).[2] This method is highly effective for producing **Tris(2,5-dimethylphenyl)phosphine**.



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Caption: Workflow for the synthesis of **Tris(2,5-dimethylphenyl)phosphine**.

Detailed Step-by-Step Methodology

Causality and Experimental Choices: This protocol relies on the nucleophilic character of the organomagnesium compound (Grignard reagent) to displace the chloride ions from the electrophilic phosphorus center of PCl_3 .[8][9] The use of anhydrous solvents and an inert atmosphere is critical because Grignard reagents and the final phosphine product are highly reactive with water and oxygen.[2] Low-temperature addition of the Grignard reagent to PCl_3 helps to control the exothermic reaction and minimize the formation of byproducts.

Materials and Equipment:

- 1-Bromo-2,5-dimethylbenzene
- Magnesium turnings
- Phosphorus trichloride (PCl₃)
- Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
- Schlenk line or glovebox for inert atmosphere operations
- Three-neck round-bottom flask, dropping funnel, condenser
- Magnetic stirrer and heating mantle

Procedure:

- Grignard Reagent Preparation: a. Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a dry three-neck flask equipped with a condenser and a dropping funnel. b. Add a small volume of anhydrous THF or Et₂O to cover the magnesium. c. Dissolve 1-bromo-2,5-dimethylbenzene in anhydrous solvent and add it to the dropping funnel. d. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), a small crystal of iodine can be added as an initiator. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, 2,5-dimethylphenylmagnesium bromide.
- Reaction with Phosphorus Trichloride: a. In a separate dry flask under an inert atmosphere, dissolve phosphorus trichloride in anhydrous THF or Et₂O. b. Cool the PCl₃ solution to 0 °C or lower using an ice bath. c. Transfer the freshly prepared Grignard reagent to a dropping funnel and add it dropwise to the cold PCl₃ solution with vigorous stirring. A 3:1 molar ratio of Grignard reagent to PCl₃ should be used. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Workup and Isolation: a. Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with brine, then dry over

anhydrous sodium sulfate or magnesium sulfate. d. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

- Purification: a. The crude **Tris(2,5-dimethylphenyl)phosphine** can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and dichloromethane, to yield a colorless crystalline solid.[2]

Applications in Catalysis

Tris(2,5-dimethylphenyl)phosphine and structurally similar bulky, electron-rich phosphines are crucial ligands in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[10] While specific examples citing the 2,5-isomer are less common than for its 3,5-isomer, its properties make it a suitable candidate for reactions such as:

- Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.
- Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.
- Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.
- Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.

In these catalytic cycles, the phosphine ligand facilitates the key steps of oxidative addition and reductive elimination at the metal center, and its steric bulk can promote the desired reductive elimination step to turn over the catalyst.[2]

Safety and Handling

As a reactive organophosphorus compound, **Tris(2,5-dimethylphenyl)phosphine** requires careful handling.

- Hazards: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[11][12] Phosphines, in general, are toxic.[13][14]
- Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox. [12][15] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid generating dust.[12]

- Storage: Due to its air sensitivity, it must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[\[2\]](#) Store in a cool, dry place away from oxidizing agents and sources of ignition.

Conclusion

Tris(2,5-dimethylphenyl)phosphine is a specialized triarylphosphine ligand whose value stems from a carefully designed molecular architecture. The combination of significant steric bulk and enhanced electron-donating properties makes it an effective component in stabilizing reactive metal centers and promoting challenging catalytic transformations. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is essential for its successful application in advanced chemical research and development.

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